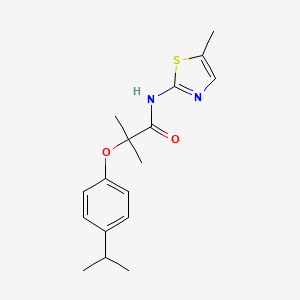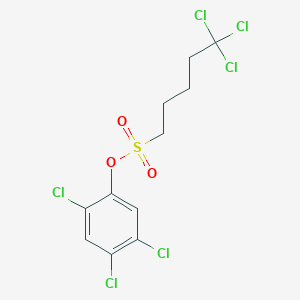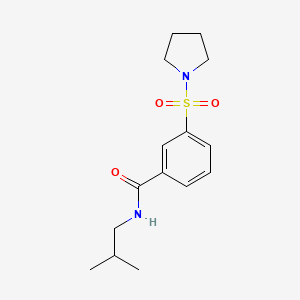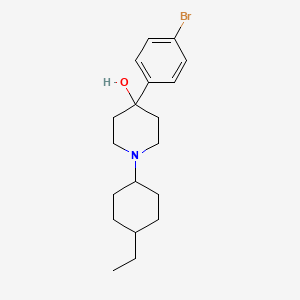![molecular formula C21H22N2O7 B5025979 3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5025979.png)
3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a dioxopyrrolidinyl moiety, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include ethyl 4-bromobenzoate, furan-2-carbaldehyde, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl and furan moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
- 3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID
- 3-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID
Uniqueness: The uniqueness of 3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-(furan-2-ylmethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7/c1-2-29-15-7-5-14(6-8-15)23-19(25)12-17(21(23)28)22(13-16-4-3-11-30-16)18(24)9-10-20(26)27/h3-8,11,17H,2,9-10,12-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIVVBMMHRHXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 7-CYCLOPROPYL-3-[(4-FLUOROPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5025903.png)
![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)

![2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylsulfanyl]benzoic acid](/img/structure/B5025917.png)
![2-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B5025920.png)
![4-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5025925.png)

![4-fluoro-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5025931.png)




![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5025969.png)
![3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5025976.png)
